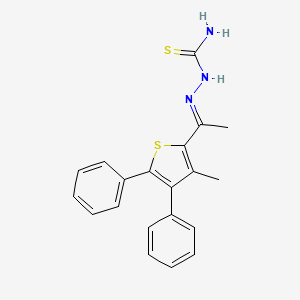
1-(3-methyl-4,5-diphenyl-2-thienyl)-1-ethanone thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methyl-4,5-diphenyl-2-thienyl)-1-ethanone thiosemicarbazone, also known as Methylphenidate thiosemicarbazone (MPTSC), is a thiosemicarbazone derivative of methylphenidate. Methylphenidate is a commonly used medication for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. MPTSC is a potential drug candidate that has shown significant promise in scientific research for its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of MPTSC is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in cancer cell proliferation and inflammation. MPTSC has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
MPTSC has been found to modulate the levels of various biochemical markers in cancer cells. It has been shown to increase the levels of reactive oxygen species (ROS) and decrease the levels of glutathione (GSH) in cancer cells. MPTSC has also been found to inhibit the activity of certain enzymes, such as catalase and superoxide dismutase, which are involved in ROS detoxification.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of MPTSC is its high potency against cancer cells, making it a potential candidate for the development of anti-cancer drugs. MPTSC is also relatively easy to synthesize and purify, making it a cost-effective option for laboratory experiments. However, one of the limitations of MPTSC is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for the research on MPTSC. One possible direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Another direction is to explore the use of MPTSC in combination with other anti-cancer drugs to enhance its efficacy against cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of MPTSC and to identify potential side effects and toxicity issues.
In conclusion, MPTSC is a potential drug candidate that has shown significant promise in scientific research for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antioxidant properties. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
MPTSC can be synthesized by reacting methylphenidate hydrochloride with thiosemicarbazide in the presence of ethanol. The reaction yields MPTSC as a white powder, which can be purified using recrystallization.
Applications De Recherche Scientifique
MPTSC has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. MPTSC has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
[(E)-1-(3-methyl-4,5-diphenylthiophen-2-yl)ethylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3S2/c1-13-17(15-9-5-3-6-10-15)19(16-11-7-4-8-12-16)25-18(13)14(2)22-23-20(21)24/h3-12H,1-2H3,(H3,21,23,24)/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEKGEWJOSVWJR-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C2=CC=CC=C2)C3=CC=CC=C3)C(=NNC(=S)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1C2=CC=CC=C2)C3=CC=CC=C3)/C(=N/NC(=S)N)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-1-(3-methyl-4,5-diphenylthiophen-2-yl)ethylideneamino]thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




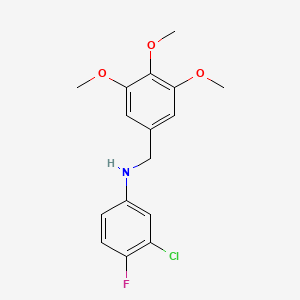


![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]piperidine](/img/structure/B5876411.png)
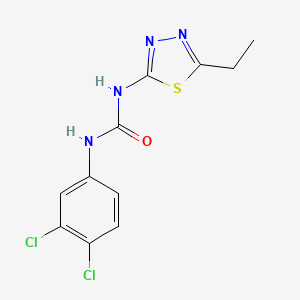

![2-[(2-chloro-3-phenylacryloyl)amino]benzamide](/img/structure/B5876433.png)
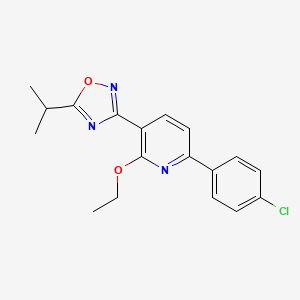

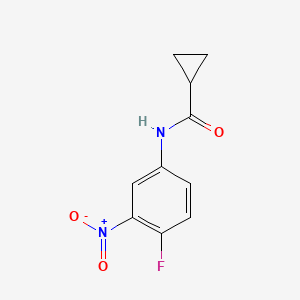
![N-(2-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B5876460.png)